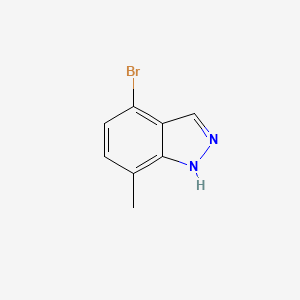

4-ブロモ-7-メチル-1H-インダゾール

説明

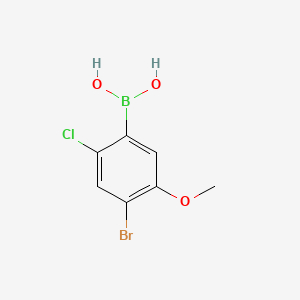

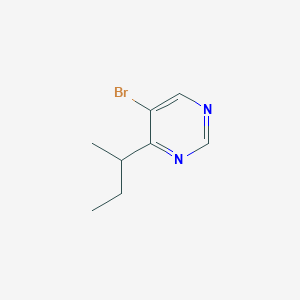

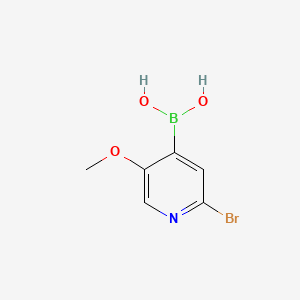

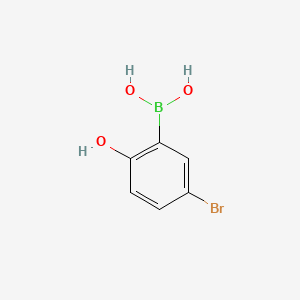

4-Bromo-7-methyl-1H-indazole is a derivative of indazole, which is a heterocyclic compound made up of benzene and pyrazole rings . Indazoles are an important class of heterocyclic compounds with a wide range of applications as biological and pharmaceutical agents .

Synthesis Analysis

The synthesis of 1H-indazole can be achieved by a [3 + 2] annulation approach from arynes and hydrazones . Under different reaction conditions, both N-tosylhydrazones and N-aryl/alkylhydrazones can be used to afford various indazoles . The [3+2] cycloaddition of a variety of diazo compounds with o-(trimethylsilyl)aryl triflates in the presence of CsF or TBAF at room temperature provides a very direct, efficient approach to a wide range of potentially biologically and pharmaceutically interesting substituted indazoles .Molecular Structure Analysis

4-Bromo-7-methyl-1H-indazole has a molecular weight of 211.06 . Its InChI code is1S/C8H7BrN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) . Chemical Reactions Analysis

The reaction between benzyl-substituted benzylidenehydrazine and hydrazine yields 2-bromo-6-fluorobenzylidenehydrazine directly, while subsequent cyclization gives 4-bromo-1H-indazole .Physical And Chemical Properties Analysis

4-Bromo-7-methyl-1H-indazole is a solid at room temperature . It should be stored at a temperature between 2-8°C .科学的研究の応用

高血圧治療への応用

インダゾール含有複素環式化合物は、抗高血圧剤など、様々な薬理学的応用があります 。これは、4-ブロモ-7-メチル-1H-インダゾールが、高血圧の治療に潜在的に使用できることを示唆しています。

抗癌作用

インダゾール誘導体は、抗癌作用を持つことがわかっています 。 例えば、インダゾール系化合物であるニラパリブは、再発性上皮性卵巣癌、卵管癌、原発性腹膜癌、乳癌、前立腺癌の治療に広く使用されています .

抗うつ作用

インダゾール含有化合物は、抗うつ剤としても使用されてきました 。これは、4-ブロモ-7-メチル-1H-インダゾールが、うつ病の治療に潜在的に使用できることを示唆しています。

抗炎症作用

インダゾール誘導体は、抗炎症剤として使用されてきました 。これは、4-ブロモ-7-メチル-1H-インダゾールが、炎症性疾患の治療に潜在的に使用できることを示唆しています。

抗菌作用

インダゾール含有化合物は、抗菌剤として使用されてきました 。これは、4-ブロモ-7-メチル-1H-インダゾールが、細菌感染症の治療に潜在的に使用できることを示唆しています。

呼吸器疾患の治療

インダゾールは、呼吸器疾患の治療のためのホスホイノシチド3-キナーゼδの選択的阻害剤としても使用できます 。これは、4-ブロモ-7-メチル-1H-インダゾールが、呼吸器疾患の治療に潜在的に使用できることを示唆しています。

神経変性疾患の治療

最近の医療研究開発により、神経変性疾患の治療のためのインダゾール誘導体が生産されました 。これは、4-ブロモ-7-メチル-1H-インダゾールが、神経変性疾患の治療に潜在的に使用できることを示唆しています。

骨粗鬆症の治療

インダゾール誘導体は、骨粗鬆症の治療にも使用されてきました 。これは、4-ブロモ-7-メチル-1H-インダゾールが、骨粗鬆症の治療に潜在的に使用できることを示唆しています。

作用機序

Target of Action

Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .

Mode of Action

It is known that indazole derivatives can interact with their targets, leading to the inhibition, regulation, and/or modulation of the activity of these kinases . This interaction can result in changes in the cell cycle and cell volume regulation .

Biochemical Pathways

The biochemical pathways affected by 4-Bromo-7-methyl-1H-indazole are likely related to the cell cycle and cell volume regulation, given its potential targets . The downstream effects of these pathways can include alterations in cell proliferation and cell volume, which can have significant impacts on cellular function and health .

Pharmacokinetics

It is known that the compound is a solid at room temperature . It is soluble in some organic solvents, such as dichloromethane and ethanol, but is insoluble in water . This could potentially impact its bioavailability.

Result of Action

The molecular and cellular effects of 4-Bromo-7-methyl-1H-indazole’s action would likely be related to changes in cell cycle progression and cell volume regulation, given its potential targets . This could result in altered cell proliferation and cell volume, potentially impacting cellular function and health .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-7-methyl-1H-indazole. For instance, the compound is stable under normal temperature and pressure conditions . It should be stored at 2-8°c to maintain its stability .

Safety and Hazards

特性

IUPAC Name |

4-bromo-7-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-3-7(9)6-4-10-11-8(5)6/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTFKASPFJNQUBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Br)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657242 | |

| Record name | 4-Bromo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159511-74-6 | |

| Record name | 4-Bromo-7-methyl-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159511-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-7-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-7-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-Bromo-6-nitroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519799.png)

![4-[N-t-Butyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1519804.png)